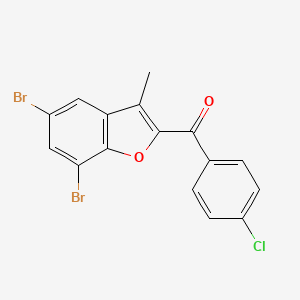

(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

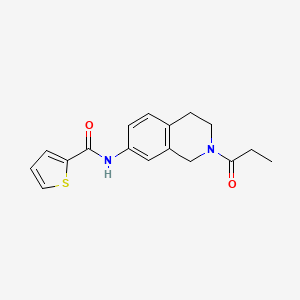

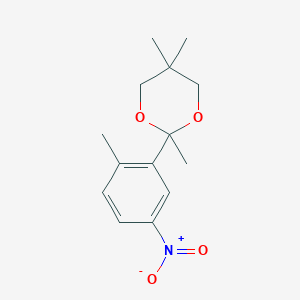

“(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone” is a chemical compound with the molecular formula C16H9Br2ClO2 and a molecular weight of 428.5. It is a derivative of benzofuran, a class of compounds that have been found to be suitable structures for a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone”, is characterized by a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Chemical Reactions Analysis

Benzofuran and its derivatives are known to undergo a variety of chemical reactions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

(a) Introduction: Antibiotic resistance remains a global challenge, necessitating the discovery of novel therapeutic agents. Benzofuran derivatives, including our compound of interest, have emerged as promising scaffolds for antimicrobial drug development.

(b) Mechanism of Action: The unique structural features of benzofuran contribute to its antimicrobial activity. Researchers have explored its interactions with clinically approved targets, making it an attractive pharmacophore.

© Applications:- Skin Diseases: Some benzofuran derivatives (e.g., psoralen, 8-methoxypsoralen, and angelicin) have been used in treating skin diseases like cancer and psoriasis .

Second Harmonic Generation (SHG) Efficiency

(a) Background: Benzofuran derivatives have also found applications in nonlinear optics. For instance, a pyridine-based chalcone derivative with electron donor groups showed enhanced SHG efficiency .

(b) Potential Use: Consider exploring the SHG properties of our compound. Its unique structure may contribute to efficient second harmonic generation, relevant for optical devices.

Neurotoxicity Studies

(a) Context: While not widely studied, investigating neurotoxic potentials is crucial. Our compound’s novel pyrazoline framework warrants exploration.

(b) Research Focus:Anticancer Activity

(a) Evaluation: Evaluate the anticancer potential of our compound against specific cancer cell lines. Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone derivatives have shown promise against ovarian cancer cells .

Zukünftige Richtungen

Benzofuran and its derivatives, including “(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2ClO2/c1-8-12-6-10(17)7-13(18)16(12)21-15(8)14(20)9-2-4-11(19)5-3-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCGRQJGVHURRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(5,7-dibromo-3-methyl-1-benzofuran-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Nitrophenoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B2807496.png)

![2-methoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2807501.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2807503.png)

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2807505.png)

![6-ethyl 3-methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2807515.png)